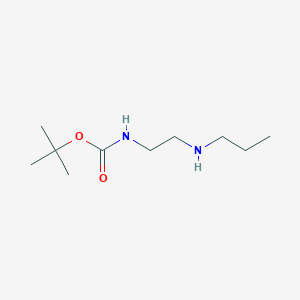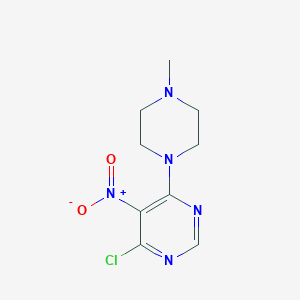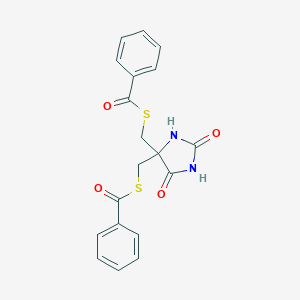
5,5-Bis((benzoylthio)methyl)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis((benzoylthio)methyl)-2,4-imidazolidinedione, commonly known as BZMIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZMIM is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C17H16N2O4S2.
Wirkmechanismus
The mechanism of action of BZMIM is not fully understood. However, studies have suggested that BZMIM exerts its biological effects by inhibiting the activity of enzymes involved in various cellular processes. BZMIM has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in gene expression and cell differentiation. BZMIM has also been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that regulate various signaling pathways in cells.
Biochemische Und Physiologische Effekte
BZMIM has been shown to have various biochemical and physiological effects. Studies have shown that BZMIM induces apoptosis in cancer cells by activating the caspase cascade. BZMIM has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, BZMIM has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
BZMIM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. BZMIM is also soluble in organic solvents, which makes it easy to handle in the lab. However, BZMIM has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its properties and applications. In addition, BZMIM is a toxic compound that should be handled with care in the lab.
Zukünftige Richtungen
There are several future directions for the research on BZMIM. In the field of medicine, further studies are needed to investigate the anticancer and anti-inflammatory properties of BZMIM. In addition, studies are needed to investigate the potential of BZMIM as a therapeutic agent for other diseases. In the field of materials science, further studies are needed to investigate the potential of BZMIM as a building block for the synthesis of novel materials. In addition, studies are needed to investigate the properties and applications of the imidazolium-based ionic liquids synthesized from BZMIM.
Synthesemethoden
The synthesis of BZMIM involves the reaction of 1,1'-thiocarbonyldiimidazole with benzyl mercaptan in the presence of a base. The reaction produces BZMIM as a white crystalline powder with a yield of 70-80%. The purity of the compound can be increased by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
BZMIM has been extensively studied for its potential applications in various fields. In the field of medicine, BZMIM has been investigated for its anticancer properties. Studies have shown that BZMIM inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BZMIM has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that BZMIM reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
In the field of materials science, BZMIM has been investigated for its potential applications as a building block for the synthesis of novel materials. BZMIM has been used as a precursor for the synthesis of imidazolium-based ionic liquids, which have applications in catalysis, separation, and energy storage.
Eigenschaften
CAS-Nummer |
142979-93-9 |
|---|---|
Produktname |
5,5-Bis((benzoylthio)methyl)-2,4-imidazolidinedione |
Molekularformel |
C19H16N2O4S2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
S-[[4-(benzoylsulfanylmethyl)-2,5-dioxoimidazolidin-4-yl]methyl] benzenecarbothioate |
InChI |
InChI=1S/C19H16N2O4S2/c22-15(13-7-3-1-4-8-13)26-11-19(17(24)20-18(25)21-19)12-27-16(23)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,20,21,24,25) |
InChI-Schlüssel |
VAVBPEARDVRFCA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)SCC2(C(=O)NC(=O)N2)CSC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)SCC2(C(=O)NC(=O)N2)CSC(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
142979-93-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



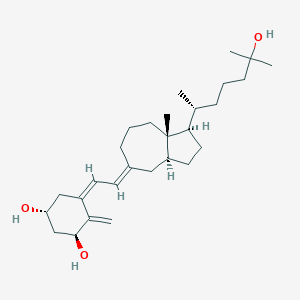
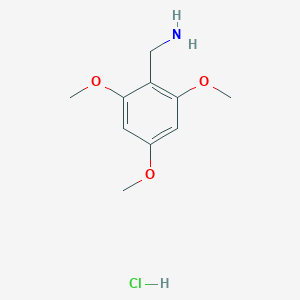
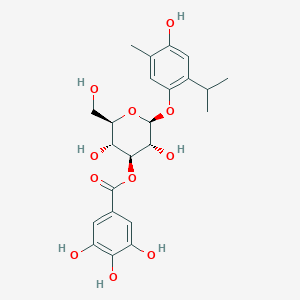
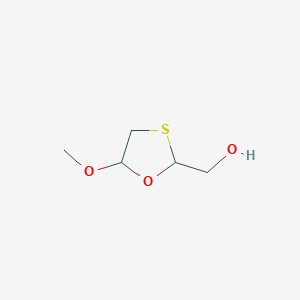
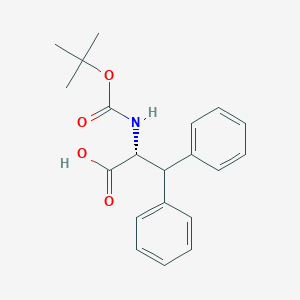
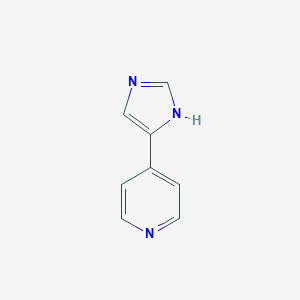

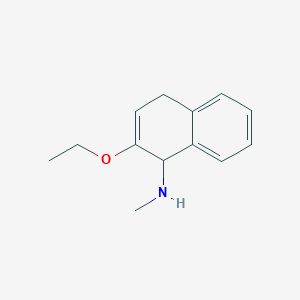
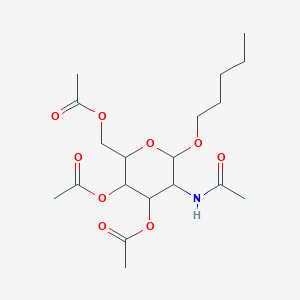
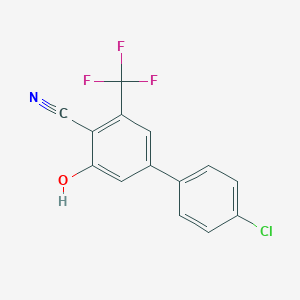
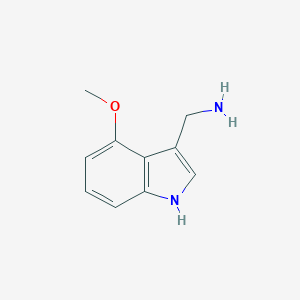
![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)
